5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
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Overview
Description
5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is a chemical compound with a unique structure characterized by the presence of azido groups and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane typically involves multiple steps. One common method includes the reaction of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane with azidomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azido groups can yield amines.
Substitution: The azido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane involves the reactivity of its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including the synthesis of bioconjugates and materials science.
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(salicylideneimino)-1,10-phenanthroline: Known for its coordination chemistry and magnetic properties.
5,6-Bis(n-octyloxy)[2,1,3]selenadiazole: Used in photovoltaic applications.
Uniqueness
5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is unique due to its dual azido groups and dioxane ring structure, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
5,6-bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N6O4/c1-9(17-3)10(2,18-4)20-8(6-14-16-12)7(19-9)5-13-15-11/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZQUTPIKFBBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C(O1)CN=[N+]=[N-])CN=[N+]=[N-])(C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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